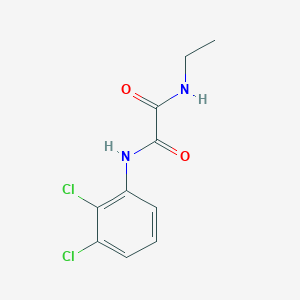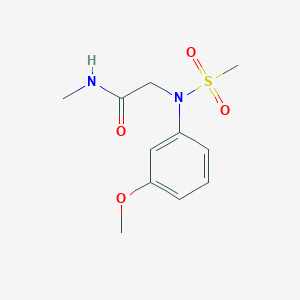![molecular formula C15H20N4O3 B3918497 N-[2-(2-oxoimidazolidin-1-yl)ethyl]-3-(propionylamino)benzamide](/img/structure/B3918497.png)
N-[2-(2-oxoimidazolidin-1-yl)ethyl]-3-(propionylamino)benzamide
Descripción general
Descripción
N-[2-(2-oxoimidazolidin-1-yl)ethyl]-3-(propionylamino)benzamide, also known as OEPA, is a chemical compound that has gained significant attention in the field of scientific research. OEPA is a small molecule inhibitor that has been shown to have potential therapeutic applications in the treatment of various diseases, including cancer and inflammation.
Aplicaciones Científicas De Investigación
N-[2-(2-oxoimidazolidin-1-yl)ethyl]-3-(propionylamino)benzamide has been shown to have potential therapeutic applications in the treatment of various diseases. It has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of anticancer drugs. This compound has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Mecanismo De Acción
N-[2-(2-oxoimidazolidin-1-yl)ethyl]-3-(propionylamino)benzamide inhibits the activity of the enzyme N-myristoyltransferase (NMT), which is involved in the post-translational modification of proteins. NMT is overexpressed in various types of cancer, making it a promising target for cancer therapy. By inhibiting NMT activity, this compound disrupts the signaling pathways that are essential for cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit cell migration and invasion, and reduce the expression of pro-inflammatory cytokines. This compound has also been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[2-(2-oxoimidazolidin-1-yl)ethyl]-3-(propionylamino)benzamide is its high potency and selectivity for NMT inhibition. This makes it a valuable tool for studying the role of NMT in various biological processes. However, one limitation of this compound is its poor solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-[2-(2-oxoimidazolidin-1-yl)ethyl]-3-(propionylamino)benzamide. One area of interest is the development of more potent and selective NMT inhibitors that can be used in cancer therapy. Another area of interest is the identification of other biological processes that are regulated by NMT, which could lead to the development of new therapeutic targets. Finally, the use of this compound in combination with other anticancer drugs is an area of research that could lead to more effective cancer therapies.
Propiedades
IUPAC Name |
N-[2-(2-oxoimidazolidin-1-yl)ethyl]-3-(propanoylamino)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3/c1-2-13(20)18-12-5-3-4-11(10-12)14(21)16-6-8-19-9-7-17-15(19)22/h3-5,10H,2,6-9H2,1H3,(H,16,21)(H,17,22)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFCMLXIFTLAQDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=CC(=C1)C(=O)NCCN2CCNC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-methylbenzyl)thio]-N'-(2-nitrobenzylidene)acetohydrazide](/img/structure/B3918417.png)
![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-(2-methoxyethyl)-2-(pyridin-4-ylthio)acetamide](/img/structure/B3918423.png)
![8-[(2,4-dimethyl-1,3-thiazol-5-yl)acetyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B3918430.png)
![2-{[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)(methyl)amino]methyl}-6-methoxyphenol](/img/structure/B3918434.png)

![N-[3-iodo-5-methoxy-4-(2-phenoxyethoxy)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B3918446.png)

![N-(4-fluorophenyl)-2-{4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenoxy}acetamide](/img/structure/B3918481.png)
![4-[(phenylthio)acetyl]morpholine](/img/structure/B3918485.png)
![N-methyl-3-[methyl(pyridin-4-ylmethyl)amino]butanamide](/img/structure/B3918491.png)


![2,2,2-trifluoro-N-[1-(3-methoxybenzoyl)-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl]-N-phenylacetamide](/img/structure/B3918522.png)
![N~2~-(4-chlorophenyl)-N~1~-(3-methoxypropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3918523.png)
